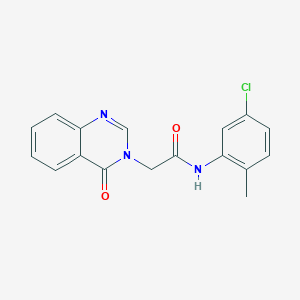![molecular formula C24H22N2O3 B277605 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention from the scientific community due to its potential as a therapeutic agent. This compound is a small molecule that belongs to the class of indolin-2-ones, which have been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound may exert its biological activities through various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antiviral properties, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one can be achieved through a multistep reaction. The first step involves the condensation of 3-phenylpropanal with pyridine-3-carboxaldehyde to form the intermediate 3-phenyl-2-(pyridin-3-yl)acrylic acid. This intermediate is then reacted with ethyl acetoacetate to form the indolin-2-one skeleton. Finally, the hydroxyl group is introduced through a reduction reaction to obtain the target compound.
Applications De Recherche Scientifique
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential as an antiviral agent against hepatitis C virus by inhibiting viral replication.
Propriétés
Formule moléculaire |
C24H22N2O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C24H22N2O3/c27-22(19-11-6-14-25-17-19)16-24(29)20-12-4-5-13-21(20)26(23(24)28)15-7-10-18-8-2-1-3-9-18/h1-6,8-9,11-14,17,29H,7,10,15-16H2 |
Clé InChI |
FQEUHTFRPZBDFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)





![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)